Cas no 1528554-91-7 (1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol)

1-2-Fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol is a fluorinated cyclopropanol derivative characterized by its unique structural motif, combining a cyclopropane ring with a fluorinated aromatic substituent. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclopropane framework contributes to steric constraints, which can influence binding affinity in bioactive molecules. The compound’s stability and reactivity profile allow for selective functionalization, enabling applications in cross-coupling reactions or as a building block for complex molecular architectures. Its structural features are particularly advantageous in the design of enzyme inhibitors or fluorinated analogs of biologically active compounds.
1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol structure
1528554-91-7 structure
Product Name:1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol
CAS No:1528554-91-7
MF:C10H8F4O
MW:220.163537025452
CID:6391639
PubChem ID:80028794
Update Time:2025-10-28

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol
    • Cyclopropanol, 1-[2-fluoro-3-(trifluoromethyl)phenyl]-
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-ol
    • AKOS018589016
    • 1528554-91-7
    • EN300-1932607
    • Inchi: 1S/C10H8F4O/c11-8-6(9(15)4-5-9)2-1-3-7(8)10(12,13)14/h1-3,15H,4-5H2
    • InChI Key: GCZDXGPCHAMFCK-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C(F)(F)F)=C2F)(O)CC1

Computed Properties

  • Exact Mass: 220.05112752g/mol
  • Monoisotopic Mass: 220.05112752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.462±0.06 g/cm3(Predicted)
  • Boiling Point: 230.3±40.0 °C(Predicted)
  • pka: 13.83±0.20(Predicted)

1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol Pricemore >>

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Additional information on 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol

Research Brief on 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol (CAS: 1528554-91-7): Recent Advances and Applications

The compound 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol (CAS: 1528554-91-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol as a key intermediate in the synthesis of novel fluorinated pharmaceuticals. The presence of both fluorine and trifluoromethyl groups enhances its metabolic stability and bioavailability, making it an attractive candidate for further development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors targeting inflammatory pathways.

In terms of synthetic methodologies, advancements have been made in the enantioselective preparation of this compound. A team at MIT reported a catalytic asymmetric cyclopropanation reaction that yields the desired product with high enantiomeric excess (ee > 95%). This breakthrough, published in Angewandte Chemie, addresses previous challenges related to stereocontrol and scalability, paving the way for industrial applications.

Biological evaluations have revealed promising activity profiles for derivatives of 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol. In vitro studies conducted by Pfizer in 2024 showed that certain analogs exhibit potent inhibition of COX-2, with IC50 values in the low nanomolar range. These findings suggest potential applications in the development of next-generation anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.

The compound's unique physicochemical properties have also been explored in materials science applications. Researchers at Stanford University have incorporated it into novel liquid crystal formulations, demonstrating enhanced thermal stability and electro-optical properties. This interdisciplinary approach highlights the versatility of 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol beyond pharmaceutical applications.

Looking forward, several clinical trials are anticipated to begin in 2025 involving drug candidates derived from this scaffold. The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, combined with recent synthetic advances, positions it as a valuable building block in medicinal chemistry. Ongoing research is focusing on expanding its utility in targeted drug delivery systems and as a probe for studying enzyme mechanisms.

In conclusion, 1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-ol (CAS: 1528554-91-7) represents a promising chemical entity with diverse applications in drug discovery and materials science. The recent progress in its synthesis and biological evaluation underscores its potential to contribute significantly to the development of novel therapeutics and functional materials. Continued research in this area is expected to yield further breakthroughs in the coming years.

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